molecular formula C11H24ClNO2 B6225569 tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride CAS No. 219310-07-3

tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride

Cat. No. B6225569
CAS RN: 219310-07-3
M. Wt: 237.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride, also known as tert-butyl N-methyl-2-amino-pentanoate hydrochloride, is an organic compound used in the synthesis of various pharmaceuticals, biochemicals, and other compounds. It is a white, crystalline powder with a melting point of 155-156°C and a boiling point of 180°C. It is soluble in water, methanol, and ethanol, and insoluble in most organic solvents. It is used in a variety of laboratory experiments and processes due to its versatility.

Scientific Research Applications

Tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It is also used in the synthesis of peptides and other peptidomimetic compounds. It is also used in the synthesis of novel compounds for use in drug design, drug discovery, and other areas of pharmaceutical research.

Mechanism of Action

Tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride is a synthetic compound that acts as an agonist at multiple receptor sites in the body, including the mu-opioid receptor and the sigma-1 receptor. It binds to the mu-opioid receptor, which is responsible for mediating the effects of endogenous opioid peptides, such as endorphins and enkephalins. It also binds to the sigma-1 receptor, which is responsible for mediating the effects of psychostimulants and antipsychotic drugs.
Biochemical and Physiological Effects
Tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride has a variety of biochemical and physiological effects. When administered, it binds to mu-opioid and sigma-1 receptors, resulting in analgesic, anxiolytic, and anti-depressant effects. It has also been found to have anti-inflammatory and anti-nociceptive effects. In addition, it has been found to modulate the release of dopamine, serotonin, and norepinephrine, resulting in mood-elevating and anti-anxiety effects.

Advantages and Limitations for Lab Experiments

The use of tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride in laboratory experiments has a number of advantages and limitations. The main advantage of using this compound is its versatility; it can be used in a variety of experiments due to its multiple receptor binding sites. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use, such as the fact that it is a synthetic compound and may not be suitable for use in all experiments.

Future Directions

For research include the development of more efficient synthesis methods, the exploration of new applications for the compound, and the development of new derivatives of the compound. Additionally, further research into the biochemical and physiological effects of the compound may lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of the compound may lead to the discovery of new therapeutic targets.

Synthesis Methods

Tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride is typically synthesized through a two-step process. The first step involves the reaction of tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride chloride with 2-amino-pentanoic acid in the presence of a base such as potassium carbonate. This reaction yields tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride (2S)-4-methyl-2-(methylamino)pentanoate. The second step involves the conversion of the tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride (2S)-4-methyl-2-(methylamino)pentanoate to the hydrochloride salt by the addition of hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride involves the reaction of tert-butyl (2S)-4-methyl-2-oxopentanoate with methylamine followed by the addition of hydrochloric acid.", "Starting Materials": [ "tert-butyl (2S)-4-methyl-2-oxopentanoate", "methylamine", "hydrochloric acid" ], "Reaction": [ "Add methylamine to tert-butyl (2S)-4-methyl-2-oxopentanoate in a solvent such as ethanol or methanol.", "Heat the mixture to reflux for several hours.", "Cool the mixture and add hydrochloric acid to precipitate the product.", "Filter the product and wash with a solvent such as diethyl ether or ethyl acetate.", "Dry the product under vacuum to obtain tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride." ] }

CAS RN

219310-07-3

Product Name

tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride

Molecular Formula

C11H24ClNO2

Molecular Weight

237.8

Purity

95

Origin of Product

United States

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